4-benzylmorpholine-2,6-dione 4-benzylmorpholine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 67305-69-5
VCID: VC11601955
InChI:
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.2

4-benzylmorpholine-2,6-dione

CAS No.: 67305-69-5

Cat. No.: VC11601955

Molecular Formula: C11H11NO3

Molecular Weight: 205.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-benzylmorpholine-2,6-dione - 67305-69-5

Specification

CAS No. 67305-69-5
Molecular Formula C11H11NO3
Molecular Weight 205.2

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

4-Benzylmorpholine-2,6-dione consists of a six-membered morpholine ring substituted with two ketone groups at positions 2 and 6 and a benzyl group at position 4 (Figure 1). The molecular formula C₁₁H₁₁NO₃ corresponds to a molar mass of 205.21 g/mol, with a SMILES string of C1C(=O)OC(=O)CN1CC2=CC=CC=C2 . The InChIKey AJENSPKFRMCYIP-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+206.08118143.4
[M+Na]+228.06312156.8
[M+NH4]+223.10772151.2
[M-H]-204.06662147.6

These CCS values, derived from ion mobility spectrometry, aid in characterizing the compound’s gas-phase behavior .

Synthetic Routes and Mechanistic Insights

Hypothetical Synthesis Pathways

While no direct literature documents the synthesis of 4-benzylmorpholine-2,6-dione, analogous morpholine-2,5-diones provide clues. For instance, (S)-3-benzylmorpholine-2,5-dione is synthesized from L-phenylalanine via amidation with chloroacetyl chloride, followed by cyclization under dilute conditions . Adapting this approach, the 2,6-dione isomer could hypothetically form through:

  • Amidation: Reacting benzylamine with a dicarbonyl chloride (e.g., oxalyl chloride) to yield a linear precursor.

  • Cyclization: Intramolecular esterification or amidation under high-dilution conditions to form the morpholine ring.

Alternatively, photochemical benzylic bromination methods—utilizing BrCCl₃ and flow reactors—could introduce the benzyl group post-cyclization . For example, 4-methoxybenzyl bromide, synthesized via flow photochemistry, has been coupled to indoline-diones in telescoped reactions .

Physicochemical and Spectroscopic Characterization

Spectral Signatures

Although experimental NMR or IR data for 4-benzylmorpholine-2,6-dione are unavailable, related morpholine-diones exhibit distinct peaks:

  • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to carbonyls (δ 3.5–4.5 ppm) .

  • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), morpholine ring carbons (δ 40–70 ppm) .

Property3-Benzyl-2,5-dione 4-Benzyl-2,6-dione (Hypothetical)
PolymerizabilityHigh (Đ = 1.2)Moderate (est.)
Thermal Stability (Tg)85°C>100°C (est.)

Challenges and Future Directions

Knowledge Gaps

The absence of peer-reviewed studies on 4-benzylmorpholine-2,6-dione necessitates further investigation into:

  • Synthetic Optimization: Scalable routes using continuous-flow photochemistry .

  • Biological Activity: Potential as a protease inhibitor or kinase modulator, given morpholine’s prevalence in drug design .

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